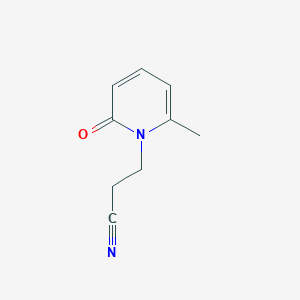
5-hydroxy-1,2-dimethylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-1,2-dimethylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Iron Chelation and Antioxidant Activity
5-hydroxy-1,2-dimethylpyridin-4(1H)-one, also known as deferiprone, is primarily recognized for its iron chelation properties. It is effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Research has focused on synthesizing novel bioconjugates of β-cyclodextrin with the deferiprone moiety, exploring their physicochemical properties, and assessing their antioxidant activities. The iron(III) complexes of these bioconjugates have been studied for their potential in managing iron-related disorders and oxidative stress (Puglisi et al., 2012).
Crystallography and Molecular Structure
The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have investigated its crystal structure and molecular conformation, emphasizing the significance of intermolecular hydrogen bonds. These studies provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Xie et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding
Spectroscopic analysis has been conducted to understand the behavior of derivatives of this compound. Studies have focused on the hydrogen bonding characteristics of these compounds, providing insights into their structural and vibrational properties. This research is crucial for understanding the fundamental aspects of hydrogen bonding in such compounds and their implications in various chemical and biochemical processes (Hanuza et al., 1997).
Relevance to Treatment of Diseases
The compound's derivatives have been explored for their relevance in the treatment of various diseases. For instance, vanadium complexes with this compound have shown potential in the treatment of diabetes. These complexes exhibit a wide range of oxo, hydroxy, and non-oxo complexes in aqueous solutions, indicating their potential for therapeutic applications (Taylor, 1996).
Pharmaceutical Synthesis
Its use in pharmaceutical synthesis has been noted, particularly in the creation of compounds with medicinal relevance. For example, multicomponent reactions involving this compound have led to the formation of structures useful in treating human inflammatory diseases and other biomedical applications (Elinson et al., 2019).
Propiedades
IUPAC Name |
5-hydroxy-1,2-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUURRZNXRDROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

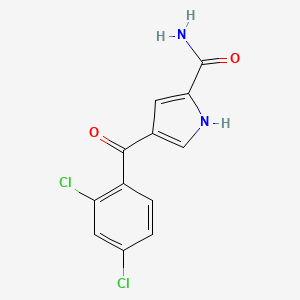
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2591428.png)
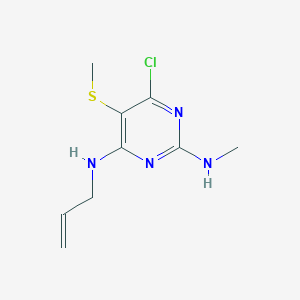
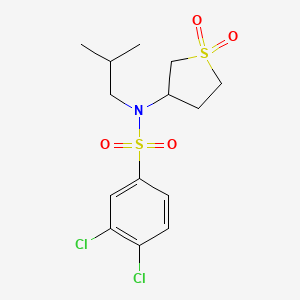
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)


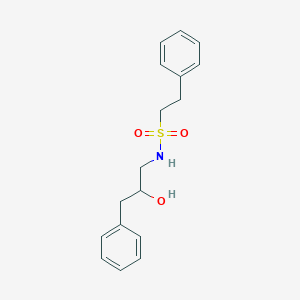
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2591444.png)

